
1,3-Dipalmitoleoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipalmitoleoylglycerol is a diacylglycerol compound where palmitoleic acid is esterified at the sn-1 and sn-3 positions of glycerol. This compound is a type of glyceride, which is a class of lipids known for their role in biological membranes and energy storage. It is characterized by the presence of palmitoleic acid, a monounsaturated fatty acid, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoleoylglycerol can be synthesized through esterification reactions involving glycerol and palmitoleic acid. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of ester bonds.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with palmitoleic acid under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dipalmitoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and palmitoleic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different glycerides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to oxidize the double bonds.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.
Transesterification: Alcohols such as methanol or ethanol, in the presence of a catalyst like sodium methoxide, are used for transesterification reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Glycerol and palmitoleic acid.
Transesterification: Different glycerides depending on the alcohol used.
Applications De Recherche Scientifique
1,3-Dipalmitoleoylglycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and stability.
Biology: It serves as a substrate for studying enzyme activities, such as lipases and esterases.
Industry: It is used in the formulation of lipid-based products, including cosmetics and pharmaceuticals, due to its emollient properties.
Mécanisme D'action
1,3-Dipalmitoleoylglycerol exerts its effects through several mechanisms:
Enzyme Inhibition: It selectively inhibits α-glucosidase from Saccharomyces cerevisiae, which is involved in carbohydrate metabolism.
Membrane Interaction: It integrates into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dipalmitoyl-2-oleoylglycerol: Similar structure but with oleic acid at the sn-2 position.
1,2-Dipalmitoyl-sn-glycerol: Both palmitic acids are at the sn-1 and sn-2 positions.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness
1,3-Dipalmitoleoylglycerol is unique due to the presence of palmitoleic acid at both the sn-1 and sn-3 positions, which imparts distinct biological activities and physicochemical properties compared to other glycerides. Its selective inhibition of α-glucosidase and its role in membrane studies highlight its specific applications in biochemical and biophysical research.
Propriétés
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
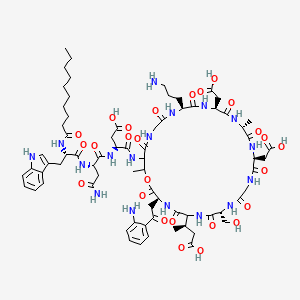
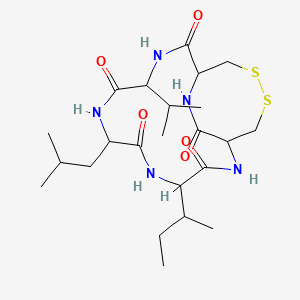
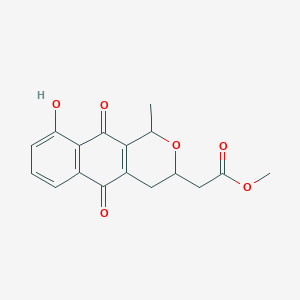
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)

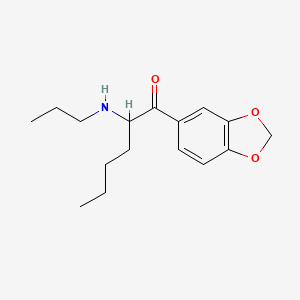
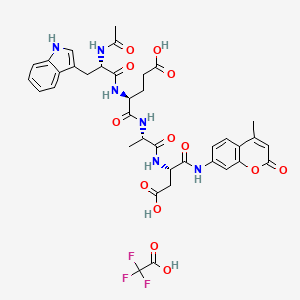
![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)
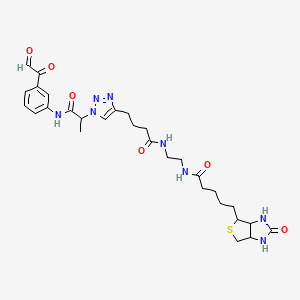
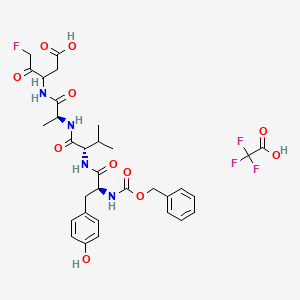
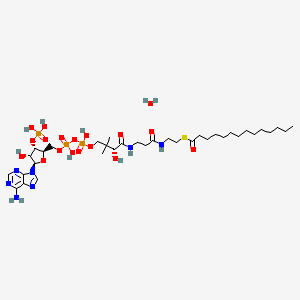
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)


